molecular formula C14H19ClN2O B1603773 1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone hcl CAS No. 167484-19-7

1-(Spiro[indoline-3,4'-piperidin]-1-YL)ethanone hcl

Cat. No.: B1603773
CAS No.: 167484-19-7
M. Wt: 266.76 g/mol
InChI Key: MNPYORLBECFQJT-UHFFFAOYSA-N
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Description

1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride is a spirocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound features a unique spiro[indoline-3,4’-piperidin] core, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride typically involves multi-component reactions. One common method is the one-pot four-component reaction, which includes arylamines, methyl propiolate, isatin, and malononitrile in the presence of a base catalyst like triethylamine . This method yields functionalized spiro[indoline-3,4’-pyridine] derivatives efficiently.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of water as a solvent are gaining popularity due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield spiro[indoline-3,4’-piperidin]-1-yl ketones, while reduction can produce spiro[indoline-3,4’-piperidin]-1-yl alcohols .

Scientific Research Applications

1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

  • Spiro[indoline-3,4’-pyridines]
  • Spiro[indoline-3,4’-pyridinones]
  • Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]

Uniqueness: 1-(Spiro[indoline-3,4’-piperidin]-1-yl)ethanone hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and solubility, making it more suitable for various applications .

Properties

IUPAC Name

1-spiro[2H-indole-3,4'-piperidine]-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c1-11(17)16-10-14(6-8-15-9-7-14)12-4-2-3-5-13(12)16;/h2-5,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPYORLBECFQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617147
Record name 1-(Spiro[indole-3,4'-piperidin]-1(2H)-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167484-19-7
Record name 1-(Spiro[indole-3,4'-piperidin]-1(2H)-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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